molecular formula C22H24N2O2 B2613869 N-(4-methoxyphenethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide CAS No. 946332-75-8

N-(4-methoxyphenethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide

Cat. No. B2613869
CAS RN: 946332-75-8
M. Wt: 348.446
InChI Key: AFRKDPWXKJGYLN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide, commonly known as MMB-CHMINACA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential applications in scientific research. MMB-CHMINACA is a highly potent agonist of the CB1 and CB2 receptors and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Antitumor Activity

N-(4-methoxyphenethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide and related compounds have been explored for their potential antitumor activities. Studies have shown that similar compounds, such as those with modifications on the carbazole and imidazotetrazine frameworks, exhibit promising antitumor properties. For instance, 8-carbamoyl-3-methylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, an analogue with a similar core structure, demonstrated significant antitumor activity against various murine tumors, including leukemias, sarcomas, melanomas, and plasmacytomas when administered intraperitoneally or orally. This suggests that compounds with modifications on the carbazole core could serve as potent alternatives in cancer treatment strategies (Stevens et al., 1987).

Antibacterial and Antimycobacterial Activities

The structural analogues of N-(4-methoxyphenethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide have also been evaluated for their antibacterial and antimycobacterial potentials. For example, N-alkoxyphenylhydroxynaphthalenecarboxamides, which share a similar structural motif, exhibited significant activity against Mycobacterium tuberculosis and other mycobacterial strains, indicating potential applications in treating mycobacterial infections. These compounds' activities were influenced by their lipophilicity, highlighting the importance of structural modifications for optimizing biological activity (Goněc et al., 2016).

Electro-optical Properties

Carbazole derivatives, including those similar to N-(4-methoxyphenethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide, have been synthesized and characterized for their electro-optical properties. Such compounds are of interest for their potential applications in electrochromic devices and materials. Incorporating electron-donating methoxy groups on the carbazole unit significantly enhances the electrochemical stability and electrochromic performance, making these compounds suitable for various electronic applications (Hsiao et al., 2015).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-26-16-11-9-15(10-12-16)13-14-23-22(25)19-7-4-6-18-17-5-2-3-8-20(17)24-21(18)19/h4,6-7,9-12,24H,2-3,5,8,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRKDPWXKJGYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC3=C2NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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